molecular formula C11H12O3 B15326747 4-(4-Methoxyphenyl)oxolan-2-one CAS No. 29924-38-7

4-(4-Methoxyphenyl)oxolan-2-one

Cat. No.: B15326747
CAS No.: 29924-38-7
M. Wt: 192.21 g/mol
InChI Key: BPMJURQFGVSSBS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxolan-2-one (CAS 2001916-23-8) is a high-purity chemical compound offered for research and development purposes. This organics building block has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . As a substituted oxolanone, it serves as a valuable intermediate in organic synthesis and pharmaceutical research. Compounds with similar structural motifs, such as methoxyphenyl groups fused with lactone or oxolane rings, are frequently explored in medicinal chemistry for their potential biological activities and as synthetic precursors . Researchers utilize this and related compounds in the development of novel synthetic methodologies and for probing biochemical mechanisms. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

4-(4-methoxyphenyl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMJURQFGVSSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437035
Record name 4-(4-Methoxyphenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29924-38-7
Record name 4-(4-Methoxyphenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)oxolan-2-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

On an industrial scale, the production of 4-(4-Methoxyphenyl)oxolan-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include:

    Oxidation: 4-(4-Methoxyphenyl)oxolan-2-carboxylic acid

    Reduction: 4-(4-Methoxyphenyl)oxolan-2-ol

    Substitution: Various halogenated derivatives

Scientific Research Applications

4-(4-Methoxyphenyl)oxolan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Oxolan-2-one Derivatives

The following table summarizes key oxolan-2-one derivatives, highlighting structural differences, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Applications References
4-(4-Methoxyphenyl)oxolan-2-one 4-(4-Methoxyphenyl) C₁₁H₁₂O₃ 192.21 Not explicitly reported (inferred from analogs)
Pilocarpine (PIL) 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl] C₁₁H₁₆N₂O₂ 208.26 Cholinergic agonist, treatment for glaucoma
Epimahanimbine (EPI) 3-[(S)-Hydroxy(phenyl)methyl]-4-[(1-methyl-1H-imidazol-5-yl)methyl] C₁₇H₂₀N₂O₂ 284.35 Alkaloid with potential CNS activity
Hinokinin 3,4-Bis(1,3-benzodioxol-5-ylmethyl) C₂₂H₂₀O₆ 380.39 Antifungal, antitumor properties
Yatein 4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl] C₂₄H₂₆O₇ 438.46 Cytotoxic activity, lignan precursor
Matairesinol 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl] C₂₀H₂₂O₆ 358.38 Phytoestrogen, antioxidant
3,4-Bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one 3,4-Bis[(3,4-dimethoxyphenyl)methyl] C₂₂H₂₆O₇ 402.44 Muscarinic receptor modulation

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility: The methoxy group in 4-(4-Methoxyphenyl)oxolan-2-one enhances lipophilicity compared to hydroxylated analogs like matairesinol, which contains polar 4-hydroxy-3-methoxyphenyl groups. This difference likely impacts membrane permeability and metabolic stability .

Biological Activity: Pilocarpine and EPI demonstrate the significance of heterocyclic substituents (imidazole) in cholinergic and CNS activities, whereas 4-(4-Methoxyphenyl)oxolan-2-one lacks such groups, suggesting divergent biological targets . Matairesinol and yatein highlight the role of methoxy and hydroxy groups in antioxidant and cytotoxic activities, respectively.

Synthetic and Analytical Characterization: Derivatives like PIL and EPI were characterized via LC-MS and NMR (, S3 Table), methods applicable to 4-(4-Methoxyphenyl)oxolan-2-one for confirming regiochemistry and purity . Crystallographic tools (e.g., SHELX, ORTEP-3) discussed in , and 6 are critical for resolving stereochemistry in complex analogs like yatein or hinokinin .

Implications for Drug Design

  • Lipophilicity vs. Bioavailability: The methoxy group in 4-(4-Methoxyphenyl)oxolan-2-one may optimize blood-brain barrier penetration compared to polar analogs like matairesinol, making it a candidate for CNS-targeted therapies.
  • Structure-Activity Relationships (SAR): Introducing imidazole or benzodioxole moieties (as in PIL or hinokinin) could enhance target specificity, while hydroxylation might improve antioxidant capacity .

Biological Activity

4-(4-Methoxyphenyl)oxolan-2-one, also known as 4-[(4-methoxyphenyl)methyl]oxolan-2-one, is an organic compound with a unique lactone structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a para-methoxyphenyl group, which enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}O3_{3}
  • Molecular Weight : Approximately 206.24 g/mol
  • Structure : The compound consists of an oxolan-2-one ring and a methoxy-substituted phenyl group, contributing to its distinct chemical properties.

Biological Activities

Research indicates that 4-(4-Methoxyphenyl)oxolan-2-one exhibits several biological activities, particularly:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is critical in treating various inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial effects against certain pathogens, indicating its potential as an antibacterial agent.

The biological activity of 4-(4-Methoxyphenyl)oxolan-2-one is thought to be mediated through interactions with specific enzymes or receptors. The presence of the methoxy group may enhance its binding affinity and bioavailability, allowing it to effectively modulate biological pathways.

Comparative Analysis with Related Compounds

The following table compares 4-(4-Methoxyphenyl)oxolan-2-one with structurally similar compounds:

Compound NameStructural VariationBiological Activity
4-(4-Hydroxyphenyl)oxolan-2-oneHydroxy group instead of methoxyModerate anti-inflammatory
4-(4-Methylphenyl)oxolan-2-oneMethyl group instead of methoxyLow antimicrobial activity
4-(4-Ethoxyphenyl)oxolan-2-oneEthoxy group instead of methoxyLimited biological activity

The methoxy group's presence in 4-(4-Methoxyphenyl)oxolan-2-one enhances its reactivity and solubility compared to its analogs, influencing its electronic properties and potential biological effects.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of 4-(4-Methoxyphenyl)oxolan-2-one using animal models. Results indicated significant reduction in inflammatory markers when administered at specific dosages.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity against Mycobacterium tuberculosis. The compound demonstrated promising results, suggesting its potential use in treating bacterial infections.
  • Pharmacokinetic Profile : The pharmacokinetic studies revealed that the compound has favorable absorption characteristics, which may enhance its therapeutic efficacy when used as a drug candidate.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)oxolan-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves lactonization of precursor carboxylic acids or esters. For example:
  • Cyclization of 4-(4-methoxyphenyl)-4-oxobutanoic acid under acidic conditions (e.g., HCl in ethanol) .

  • Solvent selection : Dichloromethane or ethyl acetate is preferred for dissolving hydrophobic intermediates .

  • Inert atmosphere : Reactions may require nitrogen/argon to prevent oxidation of sensitive intermediates .

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) can accelerate lactone formation.

  • Yield optimization : Adjusting stoichiometry, temperature (e.g., 60–80°C), and reaction time (12–24 hrs) improves purity and efficiency.

    • Data Table : Synthetic Protocol Comparison
MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Acid-catalyzed cyclizationHCl/EtOH65–75≥95%
Lewis acid-mediatedBF₃·Et₂O/DCM80–85≥98%

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 4-(4-Methoxyphenyl)oxolan-2-one?

  • Methodological Answer :
  • NMR Spectroscopy :

  • ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8 ppm; lactone ring protons show splitting patterns between δ 4.2–5.0 ppm .

  • ¹³C NMR : Carbonyl (C=O) resonance at δ ~175 ppm; methoxy carbon at δ ~55 ppm .

  • IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹; aryl ether (C-O-C) at ~1250 cm⁻¹ .

  • X-ray Crystallography :

  • Use SHELX (e.g., SHELXL) for structure refinement. Address twinning or disorder by adjusting HKLF5 files and using TWIN/BASF commands .

  • ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry .

    • Data Table : Key Spectroscopic Signals
TechniqueKey Peaks/ShiftsStructural AssignmentReference
¹H NMRδ 3.80 (s, 3H)Methoxy group
¹³C NMRδ 174.5 (C=O)Lactone carbonyl
IR1770 cm⁻¹Lactone C=O stretch

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of 4-(4-Methoxyphenyl)oxolan-2-one in ring-opening reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

  • Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. The methoxy group’s electron-donating effect lowers the lactone’s LUMO, enhancing reactivity toward nucleophiles .

  • Simulate transition states for ring-opening (e.g., hydrolysis) to determine activation barriers.

  • Molecular Dynamics (MD) : Model interactions with enzymes (e.g., oxidoreductases acting on oxolan-2-one derivatives ).

    • Case Study :
  • Enzymatic interaction : Oxidoreductases (EC 1.1.1.x) may stereoselectively reduce the lactone. Compare computational predictions with experimental kinetic data .

Q. What strategies resolve discrepancies in crystallographic data for 4-(4-Methoxyphenyl)oxolan-2-one?

  • Methodological Answer :
  • Twinning : Use SHELXL ’s TWIN/BASF commands to refine twinned data. Verify results with R₁ values (<5%) .

  • Disordered moieties : Apply restraints (e.g., SIMU/ISOR) to model overlapping atoms. Validate with residual density maps.

  • Validation tools : Check with PLATON or CCDC Mercury to ensure geometric accuracy .

    • Example :
  • A study reported conflicting unit cell parameters due to solvent inclusion. Re-refinement with SHELXL using solvent masking resolved discrepancies .

Q. How does the methoxy group’s electronic effect influence the compound’s biological activity compared to non-substituted analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

  • Replace the methoxy group with -H or -Cl to assess electronic contributions.

  • Biological assays : Compare antimicrobial activity (e.g., MIC values) against S. aureus or E. coli .

  • Electrostatic Potential Maps : Generate via DFT to visualize electron-rich regions interacting with bacterial enzymes .

    • Data Table : SAR Comparison
SubstituentMIC (S. aureus, µg/mL)LogPReference
-OCH₃12.52.1
-H50.01.8
-Cl25.02.3

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